(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

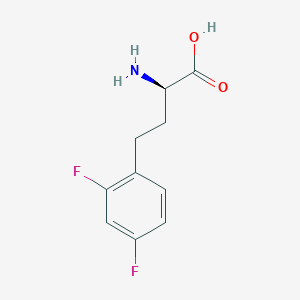

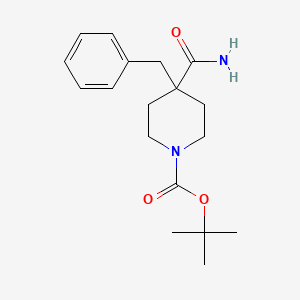

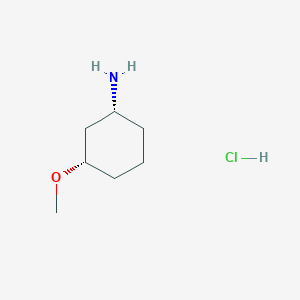

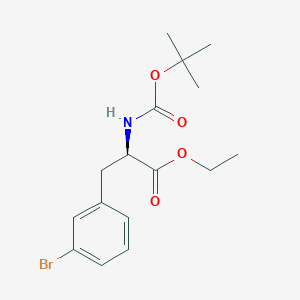

“(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” is a chemical compound with the formula C7H16ClNO . It has a molecular weight of 165.6625 . This compound is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of “(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” consists of 7 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The exact 3D structure is not provided in the searched resources.Chemical Reactions Analysis

The specific chemical reactions involving “(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” are not provided in the searched resources. It’s often used as a building block in research, suggesting it may be involved in various chemical reactions .Physical And Chemical Properties Analysis

“(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” has a molecular weight of 165.6625 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the searched resources .科学的研究の応用

Synthesis of Schiff Bases and Dyes Applications

The compound can be used in the synthesis of Schiff bases, which are a class of compounds with a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . These Schiff bases are key components in the synthesis of azobenzene-containing dyes . Azobenzene dyes are photochromic compounds that can reversibly switch from trans to cis form due to light or heat . They have numerous applications including catalysis, antimicrobial and photopharmacological, in food or as textile colorants .

Preparation of Chiral Diels-Alder Reaction Products

The compound can be used as a chiral source in the preparation of chiral Diels-Alder reaction products . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene to form a substituted cyclohexene system . This method involves using an amide formed by chiral carboxylic acid and hydroxylamine as a chiral source, quickly obtaining a chiral Diels-Alder reaction product in a copper-catalyzed oxidation reaction system .

Synthesis of β-Carboline Alkaloids

The compound can be used in the synthesis of β-carboline alkaloids . β-carboline alkaloids are a remarkable family of natural and synthetic indole-containing heterocyclic compounds and they are widely distributed in nature . These alkaloids have diverse biological activities and their pharmacological activity makes them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic or antimicrobial drug candidates .

Preparation of (1R,3S)-3-Aminocyclopentanol Hydrochloride

The compound can be used in the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride . This method comprises using amide formed by chiral carboxylic acid and hydroxylamine as a chiral source, quickly obtaining a chiral Diels-Alder reaction product in a copper-catalyzed oxidation reaction system, and then subjecting same to reduction, alkaline deprotection, and acidification reactions to obtain the target product .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1R,3S)-3-methoxycyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHNATIEYBXEGU-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCC[C@H](C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-Methoxy-cyclohexylamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid](/img/structure/B8098207.png)

![2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid](/img/structure/B8098244.png)